1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group at the 1-position and a 4-methylphenyl group at the 3-position The carboxylic acid group is attached to the 4-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester. For example, the reaction of 2-chlorobenzoylacetone with hydrazine hydrate can yield 1-(2-chlorophenyl)-3-hydroxy-1H-pyrazole.
Substitution reactions: The hydroxy group in the pyrazole ring can be replaced with a 4-methylphenyl group through a nucleophilic substitution reaction using 4-methylphenyl halide.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrazole ring. This can be achieved through carboxylation reactions using carbon dioxide under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho or para to the phenyl rings. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its structural properties, the compound can be used in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals or materials with industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(2-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: This compound lacks the 4-methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The presence of a methoxy group instead of a methyl group can influence the compound’s electronic properties and interactions with molecular targets.
1-(2-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid:
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-6-8-12(9-7-11)16-13(17(21)22)10-20(19-16)15-5-3-2-4-14(15)18/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSLPCBICDRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.